(1-Cyclopropylpiperidin-2-yl)methanamine

Vue d'ensemble

Description

Molecular Structure Analysis

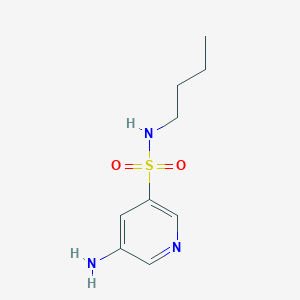

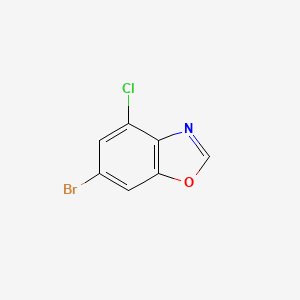

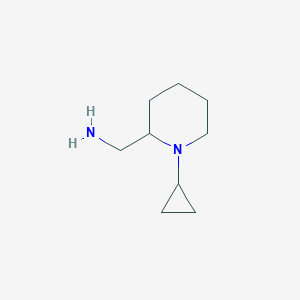

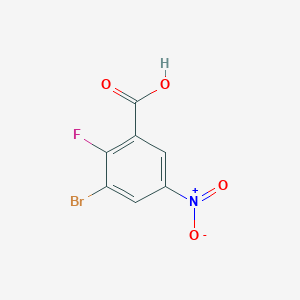

The molecular structure of “(1-Cyclopropylpiperidin-2-yl)methanamine” is represented by the InChI code 1S/C9H18N2/c10-7-9-3-1-2-6-11(9)8-4-5-8/h8-9H,1-7,10H2 . This indicates the presence of 9 carbon atoms, 18 hydrogen atoms, and 2 nitrogen atoms in the molecule .

Physical And Chemical Properties Analysis

“(1-Cyclopropylpiperidin-2-yl)methanamine” has a molecular weight of 154.25 g/mol. It is available in a liquid form . The storage temperature is 4 degrees Celsius .

Applications De Recherche Scientifique

Chemical Inhibitors and Cytochrome P450 Isoforms

The study of chemical inhibitors, including compounds similar to "(1-Cyclopropylpiperidin-2-yl)methanamine", plays a crucial role in understanding drug-drug interactions (DDIs) mediated by hepatic Cytochrome P450 (CYP) enzymes. Potent and selective chemical inhibitors are employed in vitro to assess the contribution of various CYP isoforms to drug metabolism, highlighting the importance of selectivity in deciphering specific CYP isoforms' involvement. This research is fundamental for predicting potential DDIs during coadministration of multiple drugs, ensuring patient safety and therapeutic efficacy (Khojasteh et al., 2011).

Ethylene Inhibition in Agriculture

Research on 1-methylcyclopropene (1-MCP), a molecule structurally related to "(1-Cyclopropylpiperidin-2-yl)methanamine", has significantly advanced our understanding of ethylene's role in plants. 1-MCP is an effective ethylene action inhibitor, impacting a wide range of fruits, vegetables, and floriculture crops. The studies on 1-MCP's application reveal its potential to improve the growth, development, and storage life of agricultural produce, offering insights into controlling plant senescence and ripening processes (Blankenship & Dole, 2003).

Methanotrophs and Methane Utilization

Methanotrophs, capable of using methane as their sole carbon source, present a wide array of potential biotechnological applications. This research area explores how methanotrophs can convert methane into valuable products such as single-cell protein, biopolymers, and lipids for biodiesel. The utilization of methane by methanotrophs demonstrates an innovative approach to greenhouse gas sequestration while producing economically valuable compounds, highlighting the intersection of environmental science and biotechnology (Strong, Xie, & Clarke, 2015).

Safety And Hazards

The safety information for “(1-Cyclopropylpiperidin-2-yl)methanamine” indicates that it is not intended for human or veterinary use. The product is labeled with the signal word “Danger” and the hazard statements H227, H314, and H335 . These hazard statements indicate that the substance is combustible, causes severe skin burns and eye damage, and may cause respiratory irritation .

Propriétés

IUPAC Name |

(1-cyclopropylpiperidin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c10-7-9-3-1-2-6-11(9)8-4-5-8/h8-9H,1-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXHCJDYRWLBBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CN)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Cyclopropylpiperidin-2-yl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

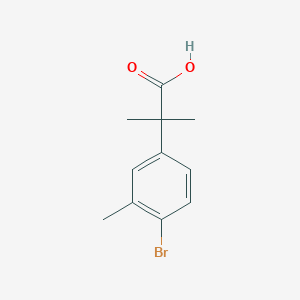

![5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid](/img/structure/B1380332.png)

![Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate](/img/structure/B1380333.png)